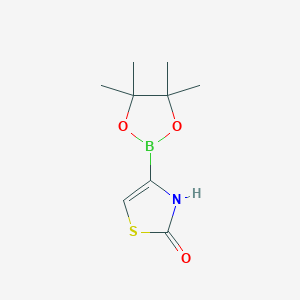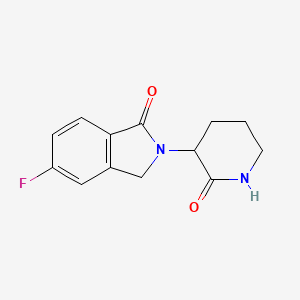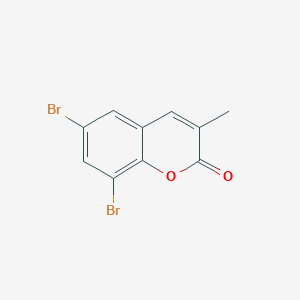![molecular formula C16H19NO3 B13692669 6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one](/img/structure/B13692669.png)
6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(Cbz-amino)methyl]spiro[33]heptan-2-one is a spirocyclic compound characterized by a unique spiro[33]heptane framework The compound features a carbobenzyloxy (Cbz) protected amino group attached to a methylene bridge, which is further connected to a spirocyclic heptanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a [2+2] cycloaddition reaction of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst under visible-light-induced conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where a suitable amine reacts with the spirocyclic intermediate.
Cbz Protection: The amino group is protected using carbobenzyloxy chloride (Cbz-Cl) in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted spirocyclic derivatives
Aplicaciones Científicas De Investigación
6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity towards biological targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The Cbz-protected amino group can be deprotected under specific conditions, allowing for further functionalization and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptan-2-ol, 6-amino-2-methyl-, hydrochloride: Similar spirocyclic structure with an amino group, used in similar applications.
2-azaspiro[3.3]heptane-6-carboxylic acid:
Uniqueness
6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one is unique due to its Cbz-protected amino group, which provides additional stability and allows for selective deprotection and functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and potential drug candidates.
Propiedades
Fórmula molecular |
C16H19NO3 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
benzyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate |
InChI |
InChI=1S/C16H19NO3/c18-14-8-16(9-14)6-13(7-16)10-17-15(19)20-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,19) |
Clave InChI |
IGDGPICWQHOKSY-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12CC(=O)C2)CNC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-2,5-dimethoxypyridine](/img/structure/B13692641.png)


![5-[4-(4-Fluorophenyl)-2-thiazolyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13692657.png)

![2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine](/img/structure/B13692667.png)

